molecular formula C16H15N3O B13872173 1-(3-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine

1-(3-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine

Cat. No.: B13872173
M. Wt: 265.31 g/mol
InChI Key: QMFCKDVBHWZLDX-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with a 3-methoxyphenyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the reaction of 3-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized under acidic or basic conditions to yield the desired pyrazole derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled is also a common practice in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

1-(3-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory, analgesic, and anticancer agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

1-(3-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

    1-(3-Methoxyphenyl)-3-naphthalen-1-yl-propenone: This compound shares the 3-methoxyphenyl group but differs in the presence of a naphthyl group instead of a phenyl group.

    1-(4-Hydroxy-3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid: This compound has a similar methoxyphenyl group but is part of a different heterocyclic system.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

2-(3-methoxyphenyl)-5-phenylpyrazol-3-amine

InChI

InChI=1S/C16H15N3O/c1-20-14-9-5-8-13(10-14)19-16(17)11-15(18-19)12-6-3-2-4-7-12/h2-11H,17H2,1H3

InChI Key

QMFCKDVBHWZLDX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=CC(=N2)C3=CC=CC=C3)N

Origin of Product

United States

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